molecular formula C12H17N3O B1270886 3-Amino-4-(piperidin-1-yl)benzamide CAS No. 31642-95-2

3-Amino-4-(piperidin-1-yl)benzamide

Cat. No.: B1270886
CAS No.: 31642-95-2
M. Wt: 219.28 g/mol
InChI Key: PMPIUPQQXZIRFH-UHFFFAOYSA-N
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Description

3-Amino-4-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H17N3O It is a derivative of benzamide, featuring an amino group at the third position and a piperidinyl group at the fourth position on the benzene ring

Scientific Research Applications

3-Amino-4-(piperidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

3-Amino-4-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with serine/threonine protein kinases, which are crucial in cell signaling pathways . The compound binds to these kinases, influencing their activity and thereby affecting downstream signaling processes. Additionally, this compound has been shown to interact with other biomolecules such as transcription factors and growth factors, modulating their functions and contributing to various cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell proliferation and survival . By binding to key components of this pathway, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can result in conformational changes in the enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it may induce toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by its interactions with binding proteins, which can affect its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the subcellular level and for developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(piperidin-1-yl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-(piperidin-1-yl)benzoic acid, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: Finally, the carboxylic acid group is converted to an amide by reacting with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(piperidin-1-yl)benzamide: Similar structure but with the amino and piperidinyl groups swapped.

    3-Amino-4-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-Amino-4-(pyrrolidin-1-yl)benzamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

3-Amino-4-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a piperidinyl group on the benzene ring provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

3-amino-4-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-8-9(12(14)16)4-5-11(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPIUPQQXZIRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366136
Record name 3-amino-4-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31642-95-2
Record name 3-amino-4-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31642-95-2
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